

Introduction to BAY-876 and Apoptosis Induction

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Compound Focus: Bay-876

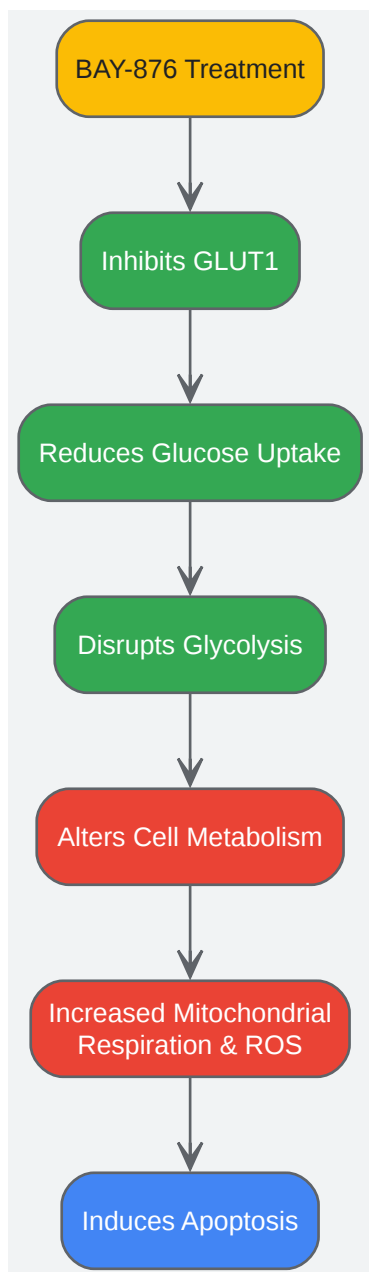
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BAY-876 is a potent, selective, and orally active inhibitor of glucose transporter 1 (GLUT1) with an IC_{50} of 2 nM. It demonstrates significant selectivity, being over 130-fold more selective for GLUT1 than for GLUT2, GLUT3, and GLUT4 [1] [2].

Cancer cells often overexpress GLUT1 to fuel their high glycolytic metabolism (the Warburg effect). By inhibiting glucose uptake, **BAY-876** disrupts this crucial energy supply, leading to metabolic stress and the induction of apoptosis [3] [4]. The transition from initial glucose inhibition to apoptosis involves several key steps, as illustrated below.



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Key Experimental Findings on **BAY-876-Induced Apoptosis**

The table below summarizes quantitative data on **BAY-876**-induced apoptosis and related effects from recent studies.

Cancer Type	Cell Lines Used	Key Apoptosis/MOA Findings	Effective Concentrations (In Vitro)	Combination Therapy Findings
Head and Neck Squamous Cell Carcinoma (HNSCC) [3]	SCC47, FaDu, RPMI2650, SCC90	Induced apoptosis; decreased glucose uptake and metabolism; reduced TNF α -induced IL-8 production.	10 nM - 100 μ M (for glucose uptake)	Enhanced apoptosis when combined with low concentrations of T2R bitter taste receptor agonists.
Colorectal Cancer (CRC) [4] [5]	HCT116, DLD1, COLO205, LoVo	Induced metabolic changes, enhanced mitochondrial respiration, increased ROS, and led to apoptosis.	Information missing	Anti-tumor effects confirmed in a HCT116 xenograft mouse model.
Lung Adenocarcinoma [6]	H1975	Sensitized tumor cells to EGFR TKI Osimertinib.	Information missing	Combination with Osimertinib showed enhanced tumor growth inhibition in a xenograft model.

Detailed Apoptosis Assay Protocol

This protocol synthesizes methods from the identified studies for assessing **BAY-876**-induced apoptosis in vitro, using HNSCC and CRC cell models as references.

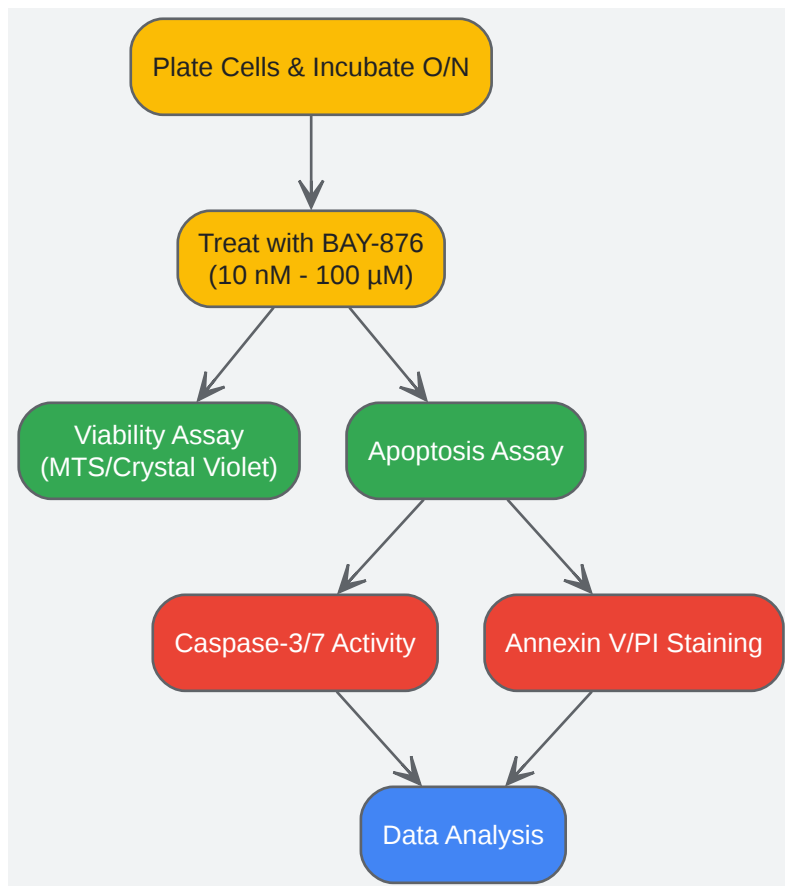
Cell Culture and Treatment

- **Cell Lines:** Use relevant cancer cell lines (e.g., HCT116 for CRC, SCC47 for HNSCC). Maintain cells in recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere [4] [6].
- **BAY-876 Preparation:**

- Prepare a 10 mM stock solution in 100% DMSO. Aliquots can be stored at -80°C.
- On the day of treatment, dilute the stock in culture medium. The final DMSO concentration should not exceed 0.1% (v/v). Include a vehicle control (0.1% DMSO) [2].
- **Treatment Scheme:** Seed cells in appropriate plates and allow to adhere overnight. Treat cells with a concentration range of **BAY-876** (e.g., 10 nM to 100 μM) for 24-72 hours [3] [2].

Assessment of Apoptosis and Cell Viability

The following diagram outlines the core workflow for treating cells and measuring apoptosis, from initial setup to final analysis.



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- **Cell Viability Assay (MTS):**

- Seed cells in a 96-well plate (e.g., 5,000 cells/well). After treatment, add 20 μL of MTS reagent directly to each well.

- Incubate the plate at 37°C for 2 hours. Measure the absorbance at 490 nm using a microplate spectrophotometer. Viability is expressed as a percentage relative to the vehicle control [4].
- **Apoptosis Assays:**
 - **Caspase Activity:** Use a commercial Caspase-Glo 3/7 assay to measure the activation of executioner caspases, a key hallmark of apoptosis, following the manufacturer's protocol.
 - **Annexin V/Propidium Iodide (PI) Staining:** Use an Annexin V-FITC/PI apoptosis detection kit. Analyze stained cells using flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Investigation of Mechanism of Action

- **Glucose Uptake Measurement:**
 - Use a fluorescent glucose analog (e.g., 2-NBDG) or a glucose assay kit to monitor extracellular glucose consumption over time, for instance, over 24 hours [3].
- **Reactive Oxygen Species (ROS) Detection:**
 - After **BAY-876** treatment, incubate cells with a cell-permeable ROS-sensitive dye (e.g., CM-H2DCFDA). Measure fluorescence intensity using a microplate reader or flow cytometry [4].
- **Western Blot Analysis:**
 - Analyze key protein markers. Lyse cells and perform Western blotting using antibodies against cleaved PARP, cleaved Caspase-3, and GLUT1 to confirm target engagement and apoptosis [4] [6].

Combination Therapy Protocol

- As demonstrated in recent studies, **BAY-876** can be effectively combined with other agents.
- **With T2R Agonists:** In HNSCC, co-treat cells with low concentrations of **BAY-876** and a T2R agonist (e.g., lidocaine) for 24-48 hours, then assess apoptosis [3].
- **With EGFR-TKIs:** In lung cancer models, combine **BAY-876** with an EGFR TKI like Osimertinib. A typical setup involves pre-treating cells with **BAY-876** for 1-2 hours before adding the TKI, followed by a 48-hour incubation and subsequent analysis [6].

Important Technical Considerations

- **Cell Line Variability:** The efficacy of **BAY-876** is highly dependent on GLUT1 expression levels. Prior to experiments, confirm GLUT1 expression in your cell model via Western blot or RT-PCR [3].

- **Control Groups:** Always include a vehicle control (e.g., 0.1% DMSO) and a positive control for apoptosis (e.g., Staurosporine) in your experimental design.
- **In Vivo Translation:** For in vivo studies, **BAY-876** has been administered orally in rodent models. For example, a dose of 1.5 - 4.5 mg/kg daily in 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80 has shown anti-tumor effects, though higher doses may show toxicity [2].

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